1-(Piperidin-4-yl)propan-1-one

Descripción general

Descripción

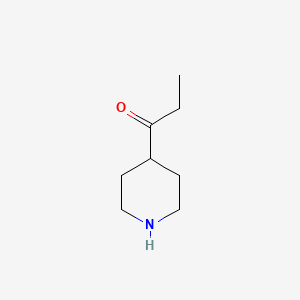

“1-(Piperidin-4-yl)propan-1-one” is a chemical compound with the molecular formula C8H15NO . It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of “1-(Piperidin-4-yl)propan-1-one” consists of a piperidine ring attached to a propyl group with a ketone functional group . The molecular weight of this compound is 141.21100 .Aplicaciones Científicas De Investigación

- Piperidine derivatives exhibit promising anticancer activity. Researchers have explored their potential as cytotoxic agents against various cancer cell lines. These compounds interfere with cell growth, induce apoptosis, and inhibit tumor progression .

- Some piperidine-based compounds demonstrate antiviral activity. They may inhibit viral replication or entry into host cells. Researchers investigate their effectiveness against viruses like HIV, influenza, and hepatitis .

- Piperidine derivatives have been studied for their antimalarial properties. They may target Plasmodium parasites and disrupt their life cycle, providing a potential avenue for new antimalarial drugs .

- Piperidines exhibit antimicrobial and antifungal effects. They can inhibit bacterial growth and fungal pathogens. Researchers explore their use in combating infections .

- Some piperidine derivatives possess analgesic properties and anti-inflammatory activity. They may modulate pain pathways and reduce inflammation, making them relevant for pain management and inflammatory conditions .

- Piperidine-based compounds are investigated for their impact on neurological disorders. They may interact with neurotransmitter receptors, potentially influencing conditions like Alzheimer’s disease and schizophrenia .

Anticancer Properties

Antiviral Agents

Antimalarial Compounds

Antimicrobial and Antifungal Activity

Analgesic and Anti-Inflammatory Effects

Neurological Applications

These applications highlight the versatility of piperidine derivatives, making them valuable targets for drug development and scientific exploration. Researchers continue to uncover novel uses and mechanisms for these compounds, contributing to advancements in medicine and pharmacology . If you need further details or additional applications, feel free to ask! 😊

Direcciones Futuras

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that “1-(Piperidin-4-yl)propan-1-one” and similar compounds could have potential applications in these areas. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mecanismo De Acción

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, such as competitive antagonism or allosteric modulation . The specific mode of action would depend on the compound’s primary targets.

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways, depending on their targets .

Pharmacokinetics

Piperidine derivatives are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

Piperidine derivatives can have a variety of effects depending on their targets and mode of action .

Propiedades

IUPAC Name |

1-piperidin-4-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-8(10)7-3-5-9-6-4-7/h7,9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRIFOGVLOSHNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Piperidin-4-yl)propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

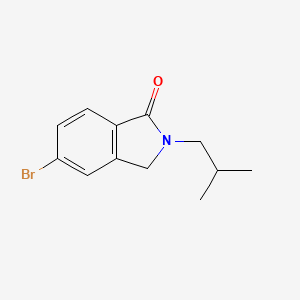

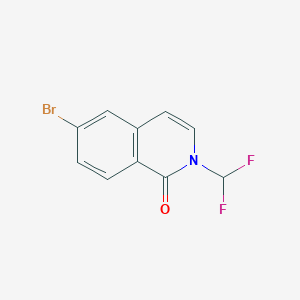

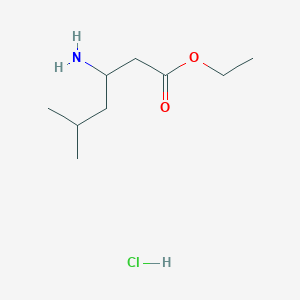

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-([2-(4-Fluorophenyl)ethyl]amino)acetonitrile](/img/structure/B3159867.png)

![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B3159869.png)

![N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycine](/img/structure/B3159917.png)

![7-Bromoimidazo[1,2-a]pyridin-2-amine](/img/structure/B3159932.png)

![2-{4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid](/img/structure/B3159936.png)

![6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B3159945.png)